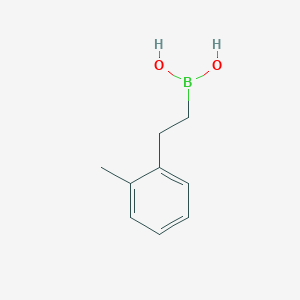

2-(2-methylphenyl)ethylboronic Acid

Description

Organoboron compounds, which feature a carbon-boron bond, are a cornerstone of modern organic synthesis. wikipedia.orgslideshare.net Among these, boronic acids stand out for their versatility and stability. This article delves into the specific characteristics and relevance of 2-(2-methylphenyl)ethylboronic acid, placing it within the broader context of organoboron chemistry.

Properties

CAS No. |

64604-94-0 |

|---|---|

Molecular Formula |

C9H13BO2 |

Molecular Weight |

164.01 g/mol |

IUPAC Name |

2-(2-methylphenyl)ethylboronic acid |

InChI |

InChI=1S/C9H13BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

SWHKCKLSVWHSED-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC1=CC=CC=C1C)(O)O |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 2 2 Methylphenyl Ethylboronic Acid

Lewis Acidity and Activation Modes of Boronic Acids

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, function as Lewis acids due to the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p orbital. wiley-vch.denih.gov This electronic configuration allows them to accept a pair of electrons from Lewis bases. nih.gov In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov This transformation typically occurs through the interaction with a Lewis base, such as a hydroxide (B78521) ion, rather than through direct deprotonation like a Brønsted-Lowry acid, although the latter can occur in specific cases where the formation of the tetrahedral adduct is unfavorable. wiley-vch.denih.gov

A hallmark of boronic acid reactivity is their ability to form reversible covalent bonds with diols and other polyhydroxy compounds to create cyclic boronate esters. acs.orgnih.govresearchgate.net This condensation reaction is rapid and selective for 1,2- and 1,3-diols, forming stable five- or six-membered rings. nih.govnsf.govbath.ac.uk The formation of these boronate esters is a dynamic process, with the bonds being stable yet reversible under specific conditions, such as changes in pH or the presence of competing diols. acs.orgresearchgate.net This equilibrium is central to their application in sensors, self-healing materials, and drug delivery systems. researchgate.netnsf.gov The interaction enhances the Lewis acidity of the boron center. nih.govbath.ac.uk For 2-(2-methylphenyl)ethylboronic acid, this property allows for transient interactions with various oxygenated substrates, forming the basis for its potential catalytic activity.

Table 1: General Scheme of Boronate Ester Formation

| Reactants | Product | Equilibrium |

| Boronic Acid + Diol | Cyclic Boronate Ester + Water | Reversible |

The Lewis acidity of arylboronic acids is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. For substituents at the ortho position, the effects are complex. In many cases, bulky ortho substituents can sterically hinder the transition from the trigonal planar boronic acid to the tetrahedral boronate anion, thereby decreasing Lewis acidity compared to the corresponding para-substituted isomer. nih.govmdpi.com However, if the ortho substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl groups (e.g., -F, -CHO, -OR), it can stabilize the tetrahedral form and lead to an increase in acidity. nih.govmdpi.com

In the case of this compound, the boronic acid moiety is separated from the 2-methylphenyl (o-tolyl) group by an ethyl linker. This separation mitigates the direct steric and electronic effects typically observed in ortho-substituted phenylboronic acids. The primary influence of the 2-methylphenyl group would be a weak inductive effect transmitted through the ethyl chain, with the steric bulk of the ortho-methyl group having a less direct impact on the boron center's geometry and accessibility.

Table 2: Relative Acidity of Substituted Phenylboronic Acids

| Substituent Position | Effect on Acidity (General Trend) | Rationale |

| para (electron-withdrawing) | Increase | Inductive/mesomeric withdrawal stabilizes the anionic boronate. |

| para (electron-donating) | Decrease | Inductive/mesomeric donation destabilizes the anionic boronate. |

| ortho (bulky, non-H-bonding) | Decrease | Steric hindrance destabilizes the tetrahedral boronate. nih.gov |

| ortho (H-bonding capable) | Increase | Intramolecular H-bond stabilizes the tetrahedral boronate. mdpi.com |

Under dehydrating conditions, boronic acids can self-condense to form cyclic trimers known as boroxines (boronic acid anhydrides). wiley-vch.de This process is reversible upon the addition of water. While this can complicate analysis, the formation of anhydrides is an inherent property of boronic acids. wiley-vch.de

More central to their function is the formation of tetrahedral adducts with Lewis bases. rsc.org In aqueous media, a boronic acid accepts a hydroxide ion to form a tetrahedral boronate anion. researchgate.net This sp³-hybridized species is crucial for many of the catalytic and recognition functions of boronic acids. rsc.orgresearchgate.net The equilibrium between the trigonal acid and the tetrahedral adduct is pH-dependent. researchgate.net Similarly, other Lewis bases, such as fluoride ions or amines, can coordinate to the boron center to form stable tetrahedral adducts. researchgate.net

Non-covalent interactions, such as polar-π interactions and solvation, play a critical role in stabilizing both the neutral boronic acid and its tetrahedral boronate form. nih.govresearchgate.netru.nl Polar-π interactions can occur between the electron-deficient boron center or the partially positive hydrogen atoms of the hydroxyl groups and the electron-rich face of a nearby aromatic ring. researchgate.net Computational and experimental studies on specifically designed 2,6-diarylphenylboronic acids have shown that these through-space interactions contribute to the stability of the molecule. nih.govresearchgate.netru.nl

Catalytic Applications of Boronic Acids (Boronic Acid Catalysis - BAC)

Boronic acids have emerged as versatile organocatalysts, a field known as Boronic Acid Catalysis (BAC). scholaris.caresearchgate.net Their ability to act as mild Lewis acids and to form reversible covalent bonds with hydroxyl groups allows them to activate these otherwise poorly reactive functionalities for a variety of chemical transformations. rsc.orgumanitoba.ca This catalytic activation bypasses the need for harsh conditions or stoichiometric activating agents, aligning with the principles of green chemistry. scholaris.caumanitoba.ca

A primary application of BAC is the activation of hydroxyl groups in alcohols, carboxylic acids, and oximes. rsc.orgscholaris.ca The catalytic cycle generally involves the condensation of the boronic acid with a hydroxyl-containing substrate to form a boronate ester. This transformation enhances the electrophilicity of the carbon atom attached to the oxygen, facilitating nucleophilic attack. For example, boronic acid catalysts can activate alcohols to form carbocation intermediates that can then be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. rsc.orgscholaris.ca The reversible nature of the boronate ester formation allows for catalyst turnover. scholaris.ca this compound, with its boronic acid functional group, has the potential to be employed in such catalytic systems for the direct functionalization of alcohols and other hydroxyl-containing compounds.

Cycloaddition Reactions Promoted by Boronic Acids

Boronic acids have been demonstrated to be effective catalysts for cycloaddition reactions, primarily through the Lewis-acid activation of reactants. nih.gov One of the most studied applications is in the Diels-Alder reaction, a [4+2] cycloaddition. Boronic acid catalysis can activate unsaturated carboxylic acids, which act as dienophiles. researchgate.net The proposed mechanism involves the formation of a covalent, monoacylated hemiboronic ester intermediate, which lowers the LUMO of the dienophile, thereby accelerating the reaction. researchgate.net This approach offers benefits such as faster reaction times and milder conditions. researchgate.net

Beyond the Diels-Alder reaction, arylboronic acids have also been used to catalyze [4+3] cycloadditions. researchgate.net Boron-tethered strategies have been employed in [5+2] cycloadditions, where a diethanolamine (B148213) boronate (DABO) complex enforces a productive conformation for the reaction to occur. Additionally, boronic acids can catalyze azido-alkyne cycloadditions, where the activation is presumed to occur via the formation of a covalent adduct with the boronic acid group, lowering the LUMO of the unsaturated carboxylic acid.

While the principles of boronic acid-catalyzed cycloadditions are well-established, there is no specific literature found that details the use of this compound in promoting such reactions.

Design and Application of Advanced Boronic Acid Catalysts (e.g., Electron-Deficient, Cationic)

The catalytic activity of boronic acids can be tuned by modifying their electronic properties. Electron-deficient boronic acids, often featuring fluorine or other electron-withdrawing groups on the aryl ring, exhibit enhanced Lewis acidity. This increased acidity makes them more potent catalysts for a variety of reactions, including Friedel-Crafts alkylations and cycloadditions. researchgate.netnih.gov The development of electron-deficient boron-based catalysts is an active area of research, with applications extending to C-H bond functionalization.

While the term "cationic boronic acid catalysts" is not commonly used, the underlying principle involves enhancing the electrophilicity of the boron center. This can be achieved through various strategies, such as complexation or the use of co-catalysts that generate a more reactive catalytic species. For instance, the combination of a boronic acid with a co-catalyst can lead to a more active hydronium boronate species that facilitates the ionization of alcohols. rsc.orgacs.org

The design of this compound does not inherently place it in the category of electron-deficient catalysts. Further modification or the use of specific co-catalysts would be necessary to generate a more advanced or "cationic-like" catalytic system.

Cooperative and Dual Catalytic Systems

The efficacy of boronic acid catalysis can be significantly enhanced through cooperative or dual catalytic systems. In these systems, the boronic acid works in concert with another catalyst to promote a transformation that is not efficiently achieved by either catalyst alone.

An example of a cooperative system is the use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation of carboxylic acids and amines. This dual system is more effective than using either component individually. Another approach involves the combination of a Lewis base catalyst, such as quinuclidin-3-ol, with a photoredox catalyst to generate carbon radicals from boronic acids for C-C coupling reactions. rsc.org Dual catalytic systems can also involve two different metal catalysts or a metal catalyst and an organocatalyst working in tandem. nih.gov For instance, merging photoredox catalysis with a cobaloxime co-catalyst has been explored for Minisci-type reactions involving boronic acids. researchgate.net

There are no specific reports on the use of this compound in cooperative or dual catalytic systems in the reviewed literature. However, its structure suggests it could potentially be integrated into such systems in a manner similar to other alkylboronic acids.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, and boronic acids are key reagents in one of the most important of these transformations.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or pseudohalide. researchgate.netacs.org This reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. acs.org

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. rsc.org

Transmetalation: The organic group is transferred from the boron atom to the palladium(II) complex. This step typically requires a base to activate the boronic acid. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. rsc.org

The scope of the Suzuki-Miyaura reaction is extensive. It is compatible with a wide range of functional groups, and various boronic acids (aryl, vinyl, and alkyl) and organic halides can be used. acs.org The coupling of alkylboronic acids, such as this compound, is a C(sp²)-C(sp³) bond-forming reaction. While initially challenging due to slower transmetalation and potential β-hydride elimination, significant advances have been made. researchgate.net

Catalytic systems for Suzuki-Miyaura couplings typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. rsc.org The choice of ligand is crucial, especially for challenging substrates like alkylboronic acids. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. nih.gov The reaction also requires a base, such as a carbonate or phosphate, and is conducted in a suitable solvent. researchgate.net

While the general principles of the Suzuki-Miyaura coupling are applicable to this compound, specific studies detailing its reactivity, scope, and optimal catalytic systems were not identified in the literature surveyed.

Table 3: General Parameters for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Role in Reaction | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle | rsc.org |

| Ligand | XPhos, SPhos, phosphines, carbenes | Stabilizes and activates the Pd center | nih.govwikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | researchgate.net |

| Organic Halide | Aryl/vinyl iodides, bromides, chlorides, triflates | Provides one of the coupling partners | acs.org |

| Solvent | Toluene, THF, water, DME | Solubilizes reactants and facilitates reaction | researchgate.net |

Other Metal-Catalyzed Coupling Transformations

While palladium is the most common catalyst for cross-coupling reactions involving boronic acids, other transition metals, notably copper, have emerged as effective catalysts for different types of transformations. rsc.org Copper-catalyzed reactions expand the synthetic utility of alkylboronic acids like this compound beyond C-C bond formation.

A significant application is in the formation of C-N bonds. The copper-catalyzed amination of alkylboronic acids or their esters, an alkyl variant of the Chan-Lam reaction, provides a method for synthesizing secondary amides and alkylamines. nih.govnih.gov This oxidative coupling process typically uses oxygen from the air as the terminal oxidant and demonstrates excellent functional group tolerance under mild conditions. nih.gov This methodology is particularly valuable as it avoids the over-alkylation often observed in classical N-alkylation methods. nih.gov

Copper catalysis also enables the coupling of alkylboronic esters with a range of other electrophiles, including alkynyl bromides, allyl halides, and acyl chlorides. bohrium.comresearchgate.net These transformations often proceed stereospecifically and are facilitated by the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. bohrium.com The development of these copper-catalyzed methods provides complementary reactivity to palladium-based systems and broadens the scope of applications for alkylboronic acids in organic synthesis. rsc.org

Unique Reactivity Profiles of Boronic Acids

Beyond their well-established role as carbon nucleophiles in cross-coupling reactions, boronic acids exhibit unique reactivity profiles that can be harnessed for novel synthetic transformations. These alternative modes of reactivity often involve leveraging the Lewis acidic nature of the boron atom or the reactivity of the C–B bond under specific activation conditions.

Utilization as Hydroxyl Synthons via Fluoride Activation

A novel application of boronic acids is their use as surrogates for the hydroxide anion. nih.gov This reactivity is unlocked through activation with a fluoride source, such as cesium fluoride (CsF). nih.govresearchgate.net The fluoride anion coordinates to the Lewis acidic boron atom of the boronic acid to form a tetracoordinate boronate complex, ArB(OH)₂F⁻. nih.gov This "ate" complex can then act as a nucleophilic source of a hydroxyl group.

The cleavage of the B–O bond in this complex is a key step, releasing a hydroxyl equivalent that can participate in subsequent reactions. nih.gov This strategy offers a mild and tunable source of hydroxide that is distinct from traditional metal hydroxides or water, displaying greater functional group tolerance. nih.govresearchgate.net The efficiency of this process can be influenced by the electronic and steric properties of the substituents on the aryl ring of the boronic acid. nih.gov

Aryne-Induced Multi-Component Reactions

The fluoride-activated boronic acid, acting as a hydroxyl synthon, can be trapped in multi-component reactions, particularly those involving highly reactive aryne intermediates. nih.govresearchgate.net Arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, are potent electrophiles. In a three-component coupling, the aryne can react with a nucleophile (e.g., a cyclic sulfide (B99878) or a fluoro-azaarene) to form a zwitterionic intermediate. nih.gov

This intermediate is then trapped by the hydroxyl group delivered from the fluoride-activated boronic acid complex. nih.gov This cascade process allows for the rapid construction of complex molecular architectures from simple starting materials. For example, this methodology has been applied to the ring-opening of cyclic sulfides and the synthesis of N-aryl (iso)quinolinones. nih.govresearchgate.net The fluoride plays a dual role in this system: it facilitates the generation of the aryne from its precursor and activates the boronic acid to function as the hydroxy source. nih.gov

Bioconjugation Methods and Mechanisms

The utility of boronic acids, including this compound, in bioconjugation stems from their unique ability to form reversible covalent bonds with specific functional groups present in biomolecules. rsc.org This reactivity allows for the targeted labeling, immobilization, and modification of proteins, carbohydrates, and other biological macromolecules under physiological conditions. nih.gov The primary mechanisms of bioconjugation involving boronic acids are centered around the formation of boronate esters and other boron-containing heterocyclic structures. rsc.orgnih.gov

A key feature of boronic acid-mediated bioconjugation is the reversible nature of the bond formation, which is often sensitive to pH. researchgate.net This property is particularly advantageous for applications requiring dynamic interactions or the controlled release of conjugated molecules. rsc.org The boron atom in boronic acids possesses a vacant p-orbital, making it a Lewis acid that can readily interact with electron-rich nucleophiles such as hydroxyl and amino groups found on biomolecules. rsc.org

Boronate Ester Formation with Diols

The most prevalent bioconjugation strategy for boronic acids involves their reaction with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. nih.gov Many biologically significant molecules, including carbohydrates, glycoproteins, and ribonucleosides, possess such diol motifs, making them ideal targets for boronic acid-based probes.

The reaction between a boronic acid and a diol is a reversible condensation reaction that is typically favored at or above the pKa of the boronic acid, where the boron center is in a more reactive tetrahedral boronate form. researchgate.net The stability of the resulting cyclic boronate ester is influenced by several factors, including the pH of the medium, the conformational rigidity of the diol, and the steric and electronic properties of the substituents on both the boronic acid and the diol.

Table 1: Factors Influencing Boronate Ester Formation

| Factor | Description | Impact on Stability |

| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. | Higher pH generally favors the more stable tetrahedral boronate ester. |

| Diol Conformation | The spatial arrangement of the hydroxyl groups. | cis-Diols on a rigid framework (e.g., furanose rings) form more stable esters than flexible, acyclic diols. |

| Steric Hindrance | Bulky groups near the reacting centers. | Can decrease the rate of formation and the stability of the boronate ester. |

| Electronic Effects | Electron-withdrawing or -donating groups on the boronic acid. | Can influence the Lewis acidity of the boron atom and thus its reactivity. |

Interactions with Other Nucleophiles

Beyond diols, boronic acids can also engage in bioconjugation reactions with other nucleophilic groups present on biomolecules. Amino groups, for instance, can react with certain boronic acids to form iminoboronates or dative B-N bonds. nih.gov The reactivity is particularly enhanced in ortho-substituted arylboronic acids, where an adjacent functional group can participate in the reaction mechanism. nih.govnih.gov For example, 2-formylphenylboronic acid and 2-acetylphenylboronic acid have been shown to react rapidly with amines and other α-nucleophiles. nih.gov

While direct examples involving this compound are not extensively documented in the context of these specialized reactions, its reactivity can be inferred from the general principles of boronic acid chemistry. The presence of the 2-methylphenyl group can influence the steric and electronic environment of the boronic acid moiety, potentially modulating its reactivity towards various biological nucleophiles.

Mechanisms of Catalysis and Stabilization

In some instances, the boronic acid moiety can act as a catalyst or a stabilizing agent in bioconjugation reactions. For example, the formation of an iminoboronate intermediate can facilitate subsequent intramolecular reactions, leading to the formation of stable heterocyclic products. nih.gov This cooperative effect, where the boronic acid both participates in and promotes the conjugation reaction, expands the toolkit for site-specific modification of biomolecules. nih.gov

The stability of the resulting bioconjugate is a critical consideration. While the reversibility of boronate esters is useful for sensing and dynamic systems, more stable linkages are often required for applications such as in vivo imaging or therapeutics. nih.gov Strategies to enhance stability include the use of specific diols that form highly stable esters or the design of boronic acids that participate in secondary, stabilizing interactions with the target biomolecule. nih.gov

Table 2: Comparison of Boronic Acid Bioconjugation Partners

| Biomolecular Target | Functional Group | Resulting Conjugate | Reversibility | Key Features |

| Carbohydrates | cis-Diols | Cyclic Boronate Ester | Reversible, pH-dependent | Widely used for sensing and labeling of glycoproteins. |

| Proteins (N-terminus, Lysine) | Amino Groups | Iminoboronate/B-N Adduct | Often reversible | Reactivity depends on boronic acid structure (e.g., ortho-substituents). |

| Proteins (N-terminal Cysteine) | Amino and Thiol Groups | Thiazolidine Boronate | Can be engineered for stability | Highly selective for N-terminal cysteines with specific boronic acids. nih.gov |

| RNA | Ribose cis-Diol | Cyclic Boronate Ester | Reversible | Enables labeling and manipulation of RNA molecules. |

The specific reactivity of this compound in these contexts would be a subject of empirical investigation, but the fundamental mechanisms described provide a solid framework for its potential applications in bioconjugation.

Computational Chemistry and Theoretical Modeling of 2 2 Methylphenyl Ethylboronic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction mechanisms of 2-(2-methylphenyl)ethylboronic acid. While specific studies on this exact molecule are not extensively documented, general principles from research on related arylboronic acids can be applied to infer its behavior.

The study of energy pathways and the characterization of transition states are crucial for predicting the feasibility and kinetics of chemical reactions involving this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map potential energy surfaces for various reactions. nih.gov These maps help in identifying the minimum energy pathways and the structures of transition states, which are critical for understanding reaction mechanisms. nih.gov For instance, in processes like the Suzuki-Miyaura cross-coupling, identifying the transition state for the transmetalation step is key to optimizing reaction conditions. The accurate mapping of potential energy surfaces is crucial for understanding physical and chemical processes mediated by atomic rearrangements. nih.gov

Computational studies are instrumental in elucidating the mechanisms of complex reactions such as trifluoromethylation and other carbon-carbon bond formations. For arylboronic acids, these investigations can reveal the step-by-step process of bond breaking and formation. For example, in a hypothetical trifluoromethylation reaction, quantum chemical calculations could model the interaction of the boronic acid with a trifluoromethyl source, detailing the electronic changes and energy barriers associated with the transfer of the CF3 group. Similarly, for carbon-carbon bond formation, as seen in the synthesis of deoxypodophyllotoxin, computational models can help distinguish between different proposed mechanisms, such as radical-polar hybrid pathways. nih.gov

Computational Probing of Lewis Acidity and Molecular Interactions

The Lewis acidic nature of the boron atom in this compound governs its reactivity and interactions with other molecules. Computational methods offer a quantitative approach to understanding these properties.

The electronic nature of the substituents on the aromatic ring significantly influences the Lewis acidity of the boron center. nih.govd-nb.info In this compound, the 2-methylphenyl group acts as an electron-donating group, which is expected to slightly decrease the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. Computational studies on substituted phenylboronic acids have shown that electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it. bohrium.com Structural and computational studies have demonstrated that polar-π interactions contribute to the stabilization of boronic acids and their boronate forms by aromatic rings. nih.govd-nb.info

Table 1: Predicted Effect of Substituents on the Lewis Acidity of Phenylboronic Acid Derivatives

| Substituent | Position | Electronic Effect | Predicted Change in Lewis Acidity |

| -CH3 | ortho | Electron-donating | Decrease |

| -CF3 | para | Electron-withdrawing | Increase |

| -OCH3 | para | Electron-donating | Decrease |

| -NO2 | para | Electron-withdrawing | Increase |

This table is generated based on general principles of substituent effects on arylboronic acids.

In Silico Design and Prediction in Chemical Research

The computational insights gained from studying this compound can be leveraged for the in silico design of new molecules with desired properties. This approach is particularly valuable in drug discovery and materials science. nih.gov By understanding the structure-activity relationships, researchers can computationally screen virtual libraries of related boronic acid derivatives to identify candidates with enhanced potency or improved pharmacokinetic profiles. researchgate.netnih.gov For example, if this compound were a fragment of a larger drug molecule, computational modifications to its structure could be explored to optimize its binding to a biological target. The synthesis of new boron carbide phases with improved mechanical strength has been guided by Density Functional Theory calculations. researchgate.net

Supramolecular Chemistry and Materials Science Applications of 2 2 Methylphenyl Ethylboronic Acid Derivatives

Non-Covalent Interactions for Supramolecular Assembly

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of individual molecules into larger, ordered structures. youtube.commdpi.com For derivatives of 2-(2-methylphenyl)ethylboronic acid, the boronic acid moiety is the primary driver for forming these complex architectures through a combination of hydrogen bonding, coordination chemistry, and charge-assisted interactions.

The hydroxyl groups of the boronic acid function are excellent hydrogen bond donors, while the oxygen atoms can also act as acceptors. This dual capability leads to highly directional and predictable hydrogen bonding patterns, which are fundamental to the self-assembly of boronic acid-containing molecules. wikipedia.orgkhanacademy.orglibretexts.org

The most common and stable motif in the crystal structures of arylboronic acids is the formation of a centrosymmetric homodimer. researchgate.net In this arrangement, two boronic acid groups associate through a pair of strong O-H···O hydrogen bonds, creating a robust eight-membered ring. These dimeric units can then serve as super-structural synthons, further assembling into one-dimensional chains, two-dimensional sheets, or three-dimensional networks through weaker secondary hydrogen bonds. researchgate.net

Furthermore, the boronic acid group can form strong, directional O-H···N hydrogen bonds with nitrogen-containing Lewis bases, such as pyridines. researchgate.net This interaction is crucial for the construction of multi-component co-crystals, where the boronic acid acts as a molecular "glue" to connect different building blocks into a pre-designed supramolecular framework. The geometry and directionality of these bonds are key to controlling the final architecture of the assembly.

| Interaction Type | Donor-Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| Intermolecular Dimer | O-H···O | 2.70 - 2.85 | 160 - 180 |

| Co-crystal with Pyridine | O-H···N | 2.65 - 2.80 | 165 - 180 |

| Intramolecular (with ortho-substituent) | O-H···O/N | 2.50 - 2.70 | 140 - 160 |

The boron atom in this compound is trigonal planar (sp² hybridized) and possesses a vacant p-orbital, making it an effective Lewis acid. wikipedia.org It can readily accept a pair of electrons from a Lewis base, such as a nitrogen or oxygen atom, causing a change in hybridization to tetrahedral (sp³) and forming a dative or coordinate bond. mdpi.comresearchgate.net This N→B or O→B coordination is a powerful tool in constructing robust supramolecular frameworks. researchgate.net

In the presence of a suitable bidentate or multidentate Lewis base, this coordination can lead to the formation of stable cyclic or polymeric structures. For instance, reactions with di-pyridyl linkers can produce coordination polymers where the B-N bond is the key linking interaction. researchgate.net In aqueous base, the boronic acid can be converted to the anionic tetrahedral boronate species [R-B(OH)₃]⁻, which can act as a tridentate ligand for metal cations, forming coordination networks. mdpi.com The strength and reversibility of this coordination are essential for creating dynamic materials and sensors.

In such an interaction, the basic group (e.g., an amine) can coordinate to the Lewis acidic boron atom, while the acidic group (e.g., a carboxylic acid) deprotonates. This can result in a tetrahedral boronate complex with a negative charge on the boron center and a positive charge on a protonated functional group elsewhere in the adduct. nih.gov These zwitterionic species are stabilized by strong, charge-assisted hydrogen bonds between the charged moieties. These powerful electrostatic interactions significantly influence the packing in the solid state and can be exploited to direct the formation of highly ordered supramolecular structures. The formation of the anionic boronate can also perturb the electronic properties of an attached chromophore, a principle used in fluorescent sensors. nih.gov

Advanced Material Design Principles

Functionalized Polymers and Coatings:No studies were found that describe the incorporation of this compound into functionalized polymers or coatings.

While the broader class of boronic acids, particularly phenylboronic acid, is widely studied for these applications, the specific derivative this compound is not mentioned in the context of the requested outline. Therefore, generating a thorough, informative, and scientifically accurate article that strictly focuses on this compound and the provided structure is not feasible with the currently available information.

No specific research found on the organic crystal engineering of this compound for tailored properties.

The investigation included targeted searches for co-crystals, supramolecular assemblies, and functional materials derived from this specific compound. However, the search did not yield any detailed research findings, crystal structures, or data on its application in creating crystalline materials with specific, engineered characteristics.

General literature on boronic acids highlights their utility in supramolecular chemistry and crystal engineering. This is due to the ability of the boronic acid functional group, -B(OH)₂, to form strong and directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This functionality allows for the construction of predictable supramolecular synthons, which are key to the rational design of organic crystals. Researchers in the field have successfully utilized various phenylboronic acid derivatives to create complex architectures such as co-crystals, coordination polymers, and covalent organic frameworks with applications in catalysis, separations, and materials science.

However, the specific application and detailed study of this compound within this context appear to be absent from the reviewed literature. Consequently, no data tables or in-depth discussion on its role in organic crystal engineering for tailored properties can be provided at this time.

Future Perspectives and Emerging Research Directions for 2 2 Methylphenyl Ethylboronic Acid

Development of Novel Catalytic Transformations

The utility of boronic acids as reagents in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is well-established. enamine.netmdpi.com However, the future for 2-(2-methylphenyl)ethylboronic acid in catalysis is likely to extend far beyond this traditional role. Emerging research is focused on harnessing boronic acids themselves as catalysts.

The Lewis acidic nature of the boron atom in this compound can be exploited to activate substrates in a variety of organic transformations. researchgate.net Research into boronic acid-catalyzed reactions is an active area, with potential applications in amidation, esterification, and other condensation reactions that proceed through dehydrative pathways. The development of metal-free catalytic systems is a significant trend in green chemistry, and boronic acids are poised to play a crucial role. researchgate.net

Future research could focus on designing catalytic cycles where this compound or its derivatives facilitate key bond-forming steps, potentially offering unique reactivity and selectivity compared to traditional metal-based catalysts. The presence of the 2-methylphenyl group may also allow for the development of catalysts with specific steric and electronic properties, influencing the outcome of catalytic transformations.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules is increasingly benefiting from the integration of flow chemistry and automated platforms. uclm.esbeilstein-journals.orgmdpi.com These technologies offer advantages in terms of reproducibility, scalability, and safety, particularly for reactions involving sensitive or hazardous reagents. The synthesis of boronic acids, which can involve organolithium or Grignard reagents, is well-suited to the precise control offered by flow reactors. organic-chemistry.org

Future research will likely focus on developing robust and efficient continuous flow methods for the synthesis of this compound and its derivatives. organic-chemistry.org This would not only streamline its production but also enable its direct integration into multi-step automated synthesis platforms for the rapid generation of compound libraries for drug discovery and materials science. enamine.netuclm.es The ability to perform reactions in a continuous manner can also lead to higher yields and purity, reducing the need for extensive purification steps.

Advancements in Boron-Containing Functional Materials

Boronic acids are increasingly being incorporated into polymers and other materials to create functional systems with unique properties. nih.gov The ability of boronic acids to form reversible covalent bonds with diols is a key feature that can be exploited to create self-healing materials, sensors, and drug delivery systems. rsc.orgnih.gov

Table 1: Potential Applications of this compound in Functional Materials

| Material Type | Potential Application | Key Feature Utilized |

| Hydrogels | Glucose-responsive drug delivery | Reversible diol binding |

| Self-Healing Polymers | Smart coatings and adhesives | Dynamic covalent bonds |

| Fluorescent Sensors | Detection of saccharides and other diols | Changes in fluorescence upon binding |

| Separation Membranes | Selective transport of diol-containing molecules | Affinity-based separation |

Explorations in Advanced Bioconjugation Methodologies and Chemical Biology

The field of chemical biology relies on the ability to selectively modify biomolecules to study their function and develop new therapeutic and diagnostic tools. nih.govnih.govnih.gov Boronic acids have emerged as versatile tools for bioconjugation due to their unique reactivity. nih.govbohrium.comrice.edu They can be used to label proteins, carbohydrates, and other biomolecules with probes or drugs. nih.govnih.govresearchgate.net

Future research will likely explore the use of this compound in the development of novel bioconjugation strategies. nih.gov Its ability to interact with diols found in carbohydrates makes it a candidate for targeting glycoproteins on the surface of cells. nih.govmdpi.com Furthermore, the development of boronic acid-based fluorescent probes for imaging biological processes is a rapidly growing area. rsc.orgnih.govacs.org The specific substitution pattern of this compound could be tuned to optimize its binding affinity and selectivity for particular biological targets.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful approach for accelerating the discovery and development of new molecules and materials. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and properties of molecules like this compound. lodz.plmdpi.combibliotekanauki.placs.org

Future research on this compound will undoubtedly benefit from a combined experimental and computational approach. nih.gov DFT calculations can be used to predict its reactivity in novel catalytic transformations, guide the design of new functional materials, and understand its interactions with biological targets. lodz.plbibliotekanauki.pl Experimental validation of these computational predictions will then drive further refinement of the theoretical models, creating a feedback loop that accelerates the pace of discovery. This synergistic approach will be crucial for unlocking the full potential of this and other under-explored boronic acid derivatives.

Table 2: Predicted Physicochemical Properties of Substituted Phenylboronic Acids (Illustrative)

| Compound | pKa (Predicted) | LogP (Predicted) | Potential Research Focus |

| Phenylboronic acid | 8.8 | 1.2 | General reactivity studies |

| 2-Methylphenylboronic acid | 8.9 | 1.7 | Steric effects in catalysis |

| 2-Ethylphenylboronic acid | 9.0 | 2.1 | Enhanced hydrophobicity for membrane interactions |

| This compound | ~9.1 | ~2.8 | Increased flexibility and potential for unique binding modes |

Note: The values in this table are illustrative and based on general trends. Actual experimental values may vary.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-methylphenyl)ethylboronic acid, and how can purity be optimized?

- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a common method for aryl boronic acids. Key steps include:

Preparation of the boronate ester precursor using palladium catalysts (e.g., Pd(PPh₃)₄).

Hydrolysis under mild acidic conditions to yield the boronic acid.

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling this compound?

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Degradation products may form over time, increasing hazard risks .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .

Q. Which analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.4 ppm, boronic acid protons at δ ~8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₉H₁₃BO₂: ~164.10 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% by area normalization) .

Advanced Research Questions

Q. How can reaction yields for Suzuki couplings involving this boronic acid be optimized?

- Key Variables :

- Catalyst System : Use PdCl₂(dppf) with Cs₂CO₃ for enhanced reactivity.

- Solvent : Anhydrous THF or DMF improves coupling efficiency.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in ¹¹B NMR signals (e.g., unexpected shifts) may indicate impurities or hydration.

- Resolution : Conduct 2D NMR (HSQC, HMBC) to confirm connectivity. Compare with computational predictions (DFT calculations for boron environments) .

Q. How does this compound interact with biomolecules, and what are its implications?

- Mechanism : The boronic acid group forms reversible covalent bonds with diols (e.g., carbohydrates).

- Applications :

- Study glycoprotein binding via surface plasmon resonance (SPR).

- Develop boronic acid-based sensors for glucose monitoring .

Q. What computational tools predict the stability and reactivity of this compound?

- Software : Gaussian or ORCA for DFT calculations.

- Parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Outcome : Predict degradation pathways (e.g., oxidation of the boronic acid group) and optimize storage conditions .

Q. How to design stability studies under varying environmental conditions?

- Protocol :

Expose samples to heat (40°C), light (UV), and humidity (75% RH) over 4 weeks.

Monitor degradation via HPLC and FTIR (loss of B–OH stretch at ~3200 cm⁻¹).

- Mitigation : Add antioxidants (e.g., BHT) to slow oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.